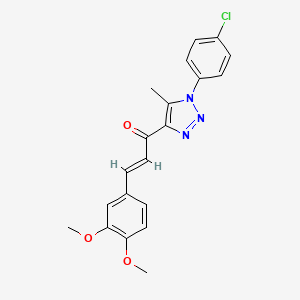
Anticancer agent 56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It shows significant anticancer activity against multiple cancer cell lines, with an IC50 value of less than 3 μM . This compound has garnered attention due to its potential in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This step typically involves the use of starting materials that undergo cyclization or condensation reactions to form the core structure of the compound.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Anticancer agent 56 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and other cellular processes.
Medicine: It is being explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of Anticancer agent 56 involves multiple pathways and molecular targets. It exerts its effects by:
Inhibiting cell proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Targeting specific proteins: It binds to and inhibits the activity of specific proteins involved in cancer progression, such as kinases and transcription factors.
Comparaison Avec Des Composés Similaires
Anticancer agent 56 can be compared with other similar compounds, such as:
Doxorubicin: A widely used anticancer drug with a similar mechanism of action but different chemical structure.
Paclitaxel: Another anticancer drug that targets microtubules and inhibits cell division.
Cisplatin: A platinum-based anticancer drug that forms DNA crosslinks and induces apoptosis.
This compound is unique in its specific molecular targets and pathways, as well as its favorable drug-like properties and low IC50 value .
Propriétés
Formule moléculaire |
C20H18ClN3O3 |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
(E)-1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-20(22-23-24(13)16-8-6-15(21)7-9-16)17(25)10-4-14-5-11-18(26-2)19(12-14)27-3/h4-12H,1-3H3/b10-4+ |
Clé InChI |
YOJHPSLHBFFDDL-ONNFQVAWSA-N |
SMILES isomérique |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


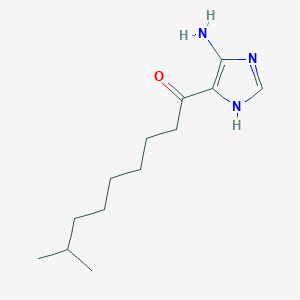
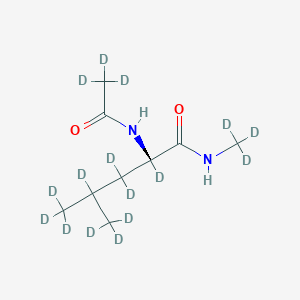
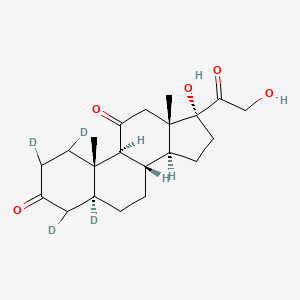
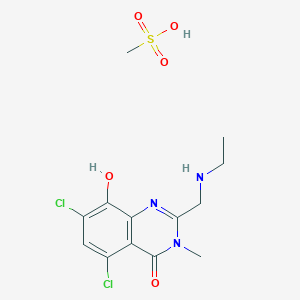
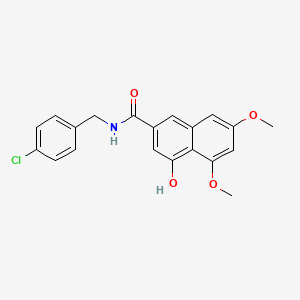
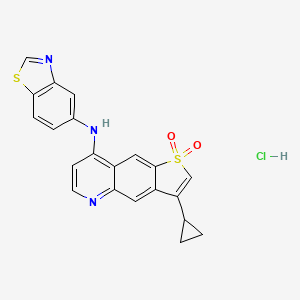
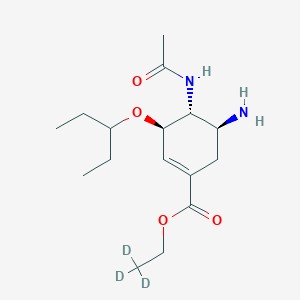
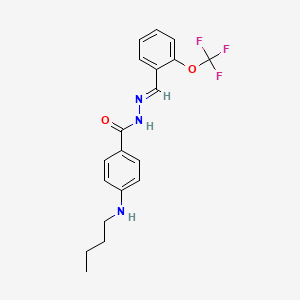
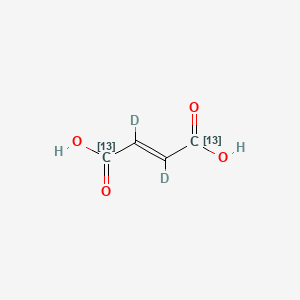
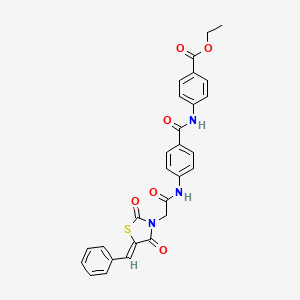
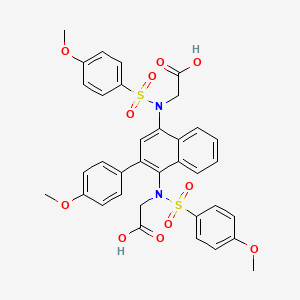
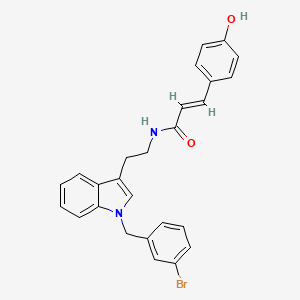
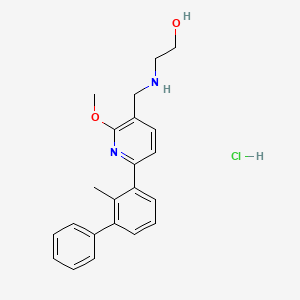
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
